molecular formula C4H5NO3 B184730 Morpholine-2,5-dione CAS No. 34037-21-3

Morpholine-2,5-dione

Cat. No. B184730
CAS RN: 34037-21-3
M. Wt: 115.09 g/mol
InChI Key: JMRZMIFDYMSZCB-UHFFFAOYSA-N
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Description

Morpholine-2,5-dione, also known as Diketomorpholine, is a six-membered ring compound with a lactone and lactam moiety . It belongs to the family of cyclodepsipeptides . The morpholine ring adopts a boat conformation that is distorted towards twist-boat .


Synthesis Analysis

Morpholine-2,5-dione can be synthesized from glycine and bromoacetyl bromide . The synthetic accessibility of Morpholine-2,5-dione has been summarized in various studies . It has been used for ring-opening polymerization reactions .


Molecular Structure Analysis

The morpholine ring in Morpholine-2,5-dione adopts a boat conformation that is distorted towards twist-boat . The molecular packing is stabilized by the establishment of strong intermolecular NH…OC hydrogen bonds .


Chemical Reactions Analysis

The ammonolysis of Morpholine-2,5-dione involves a complex mechanism involving two consecutive reactions followed by two parallel ones . The second step of the whole reaction involves an anchimeric assistance of the primary amide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of Morpholine-2,5-dione are not explicitly mentioned in the retrieved papers. For detailed information, it is recommended to refer to the material safety data sheet .

Scientific Research Applications

Synthesis and Polymer Applications

Morpholine-2,5-dione derivatives serve as cyclic monomers for creating biodegradable materials. These derivatives, through various synthesis methods, lead to the preparation of polydepsipeptides and copolymers. They are notably used in medical applications such as drug delivery systems and gene carriers (L. Yu, 2015). Moreover, morpholine-2,5-diones, being analogues of cyclic dipeptides, are used as monomers for synthesizing biodegradable polymers, and in drug delivery systems (J. Vinšová, 2001).

Chemical Synthesis and Optimization

The synthesis process of morpholine-2,5-dione from glycine and bromoacetyl bromide has been explored, with focus on optimizing reaction yield by adjusting pH values and reactant dropping rates (Zhou De-cai, 2011).

Biodegradable Polymer Materials

Morpholine-2,5-dione derivatives are valued for their use in creating biodegradable polymer materials. They have applications in fabricating nerve catheters, tissue engineering scaffolds, and drug control release carriers (周群华 et al., 2016).

Antimicrobial Activity

Certain morpholine-2,5-dione derivatives exhibit antimicrobial activity, making them candidates for pharmacological applications. One such derivative demonstrated effectiveness against Escherichia coli (D. Yancheva et al., 2012).

Biocompatibility and Degradability

Morpholine-2,5-dione-based materials have garnered interest for their biocompatibility and capacity to undergo hydrolytic and enzymatic degradation. This makes them suitable for applications in medical and environmental fields (Tobias Burton et al., 2021).

Biodegradation in Medical Applications

Morpholine-2,5-dione derivatives are important in the synthesis of biodegradable polymers, with applications in drug-controlled release and tissue engineering (Yakai Feng et al., 2009).

Safety And Hazards

Morpholine-2,5-dione should be handled with care. Avoid contact with skin and eyes, formation of dust and aerosols, and use non-sparking tools . It is also advised to prevent fire caused by electrostatic discharge steam .

Future Directions

Morpholine-2,5-dione and its derivatives have been widely used in ring-opening polymerization reactions . The occurrence of the Morpholine-2,5-dione scaffold in natural products encompasses small monocyclic compounds but also complex, polycyclic representatives with a fused Morpholine-2,5-dione ring . This suggests potential future directions in the exploration of its applications in various fields.

properties

IUPAC Name

morpholine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c6-3-2-8-4(7)1-5-3/h1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRZMIFDYMSZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364907
Record name morpholine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-2,5-dione

CAS RN

34037-21-3
Record name morpholine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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